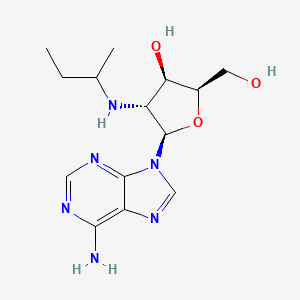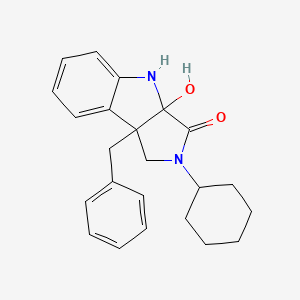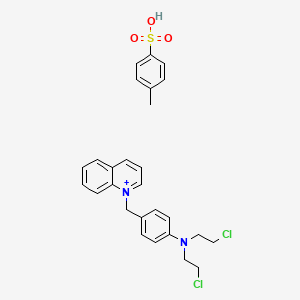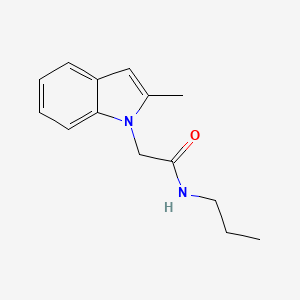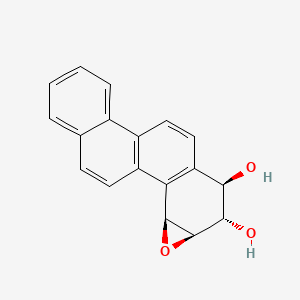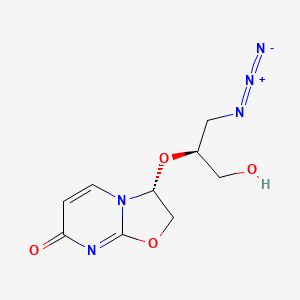
2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV). This compound is structurally related to other nucleoside analogs that inhibit viral replication by targeting viral enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine typically involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable protocols are often applied to optimize yield and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on viral replication and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of antiviral drugs and research chemicals
Mécanisme D'action
The mechanism of action of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine involves its incorporation into viral DNA by viral reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral replication is crucial in its antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog
Uniqueness
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is unique due to its specific structural modifications, which enhance its antiviral properties and reduce toxicity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
130515-69-4 |
|---|---|
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-3-6(4-15)18-8-5-17-9-12-7(16)1-2-14(8)9/h1-2,6,8,15H,3-5H2/t6-,8+/m0/s1 |
Clé InChI |
UIKBKVGMMQDXEF-POYBYMJQSA-N |
SMILES isomérique |
C1[C@H](N2C=CC(=O)N=C2O1)O[C@@H](CN=[N+]=[N-])CO |
SMILES canonique |
C1C(N2C=CC(=O)N=C2O1)OC(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


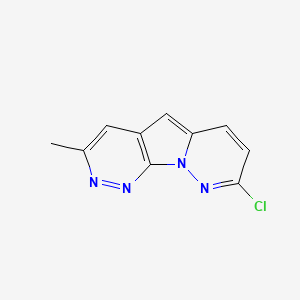



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
